amine CAS No. 807342-83-2](/img/structure/B3155671.png)

[(3,4-Dimethoxyphenyl)methyl](propyl)amine

Vue d'ensemble

Description

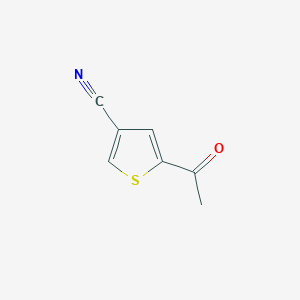

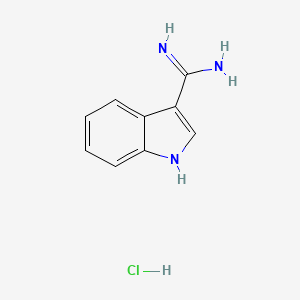

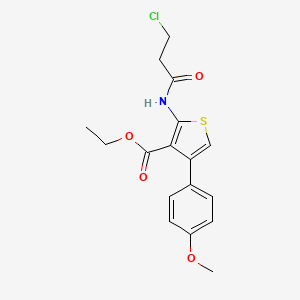

(3,4-Dimethoxyphenyl)methylamine is a chemical compound with the IUPAC name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine hydrochloride. It has a molecular weight of 245.75 . It is closely related to 3,4-Dimethoxyphenethylamine, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenethylamine, a closely related compound, has been reported in multiple steps starting from 3,4-Dimethoxybenzaldehyde (veratraldehyde) . The sequence is as follows: 3,4-Dimethoxybenzaldehyde (veratraldehyde) → 3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide → 3,4-Dimethoxyphenethylamine .

Molecular Structure Analysis

The InChI code for (3,4-Dimethoxyphenyl)methylamine is 1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H . This provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

3,4-Dimethoxyphenylacetone, a related compound, undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield the corresponding optically active amine .

Physical And Chemical Properties Analysis

(3,4-Dimethoxyphenyl)methylamine is a powder with a purity of 95%. It is stored at room temperature .

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

One study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with primary amines, including 2-(3,4-dimethoxyphenyl) derivatives. These compounds showed potent cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents. The 2-(3,4-dimethoxyphenyl) derivatives, in particular, demonstrated significant activity in a mouse model of colon tumors (Deady et al., 2003).

Analytical Chemistry Applications

Another study introduced a novel derivatization method for the analysis of primary amines by MALDI mass spectrometry using tris(2,6-dimethoxyphenyl) methyl carbenium cation. This method forms permanently charged adducts with primary amines, enhancing their detection and analysis (Topolyan et al., 2016).

Spectroscopic and Crystallographic Investigations

Research on Schiff base ligands incorporating (3,4-dimethoxyphenyl)methylene groups highlighted their synthesis and characterization. These studies provide insights into their structural and electronic properties, which are critical for understanding their reactivity and potential applications in catalysis and material science (Hayvalı et al., 2010).

Development of Novel Anticancer Compounds

A novel anticancer compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, was synthesized and its toxicity evaluated. This research underscores the potential of (3,4-dimethoxyphenyl)methyl](propyl)amine derivatives in developing new therapeutic agents with anticancer activity (Ismail et al., 2018).

Inhibition of HIF-1 Pathway

Investigations into 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, including 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, revealed their role as inhibitors of the HIF-1 pathway, showing promise in antagonizing tumor growth and highlighting a pathway for chemical modifications to improve pharmacological properties (Mun et al., 2012).

These studies illustrate the diverse applications of (3,4-Dimethoxyphenyl)methylamine derivatives in scientific research, ranging from the development of novel cancer therapies to advancements in analytical chemistry and material science. The referenced research demonstrates the compound's utility in synthesizing cytotoxic agents, analytical reagents, and potential therapeutic molecules, underscoring its significance in scientific investigation.

Safety And Hazards

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8,13H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUBSXGNIHAMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Dimethoxyphenyl)methyl](propyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)